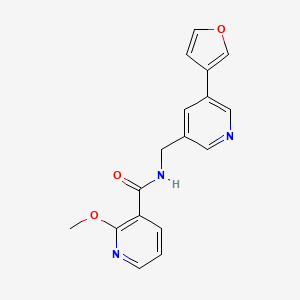

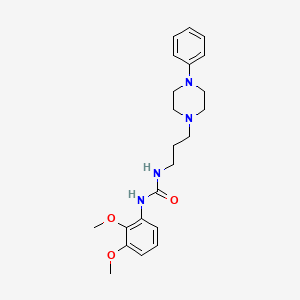

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The furan and pyridine rings are connected by a methylene bridge. The compound also contains a methoxy group and a nicotinamide moiety .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation . In the case of furan derivatives, they are important intermediates for the synthesis of oxygenated natural products .Molecular Structure Analysis

The molecular structure of “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide” is complex due to the presence of multiple rings and functional groups. The furan and pyridine rings contribute to the aromaticity of the compound, while the methoxy group and nicotinamide moiety add further complexity to the structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically involve the use of catalysts and specific reaction conditions . For instance, the reaction of cyclohexyl isocyanide, benzaldehyde, and 1,3-di(pyridin-2-yl)propane-1,3-dione in dichloroethane at reflux condition can lead to the formation of a similar compound .Aplicaciones Científicas De Investigación

Anti-Fibrotic Activity

The pyrimidine moiety in this compound has been explored for its anti-fibrotic properties. Researchers have designed and synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives, evaluating their effects on immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds “ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate” (12m) and “ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate” (12q) exhibited potent anti-fibrotic activities, surpassing the well-known anti-fibrotic drugs Pirfenidone and Bipy55′DC. Their IC50 values were 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic agents.

Synthesis of Polysubstituted Furans

The compound’s pyridine and furan moieties can be harnessed for synthesizing polysubstituted furans. A one-pot, catalyst-free synthesis of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones has been reported. This versatile reaction involves 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . Polysubstituted furans find applications in medicinal chemistry and materials science.

Indole Derivatives and Biological Potential

While not directly related to the compound, it’s interesting to note that indole derivatives exhibit diverse biological activities. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, plays a crucial role in plant growth and development . Although not specific to our compound, this highlights the broader significance of heterocyclic structures in biology.

Direcciones Futuras

The future directions for research on “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide” could include further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation . Additionally, the compound’s potential applications in drug discovery could be investigated, given the biological activities exhibited by many furan derivatives .

Propiedades

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-22-17-15(3-2-5-19-17)16(21)20-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDANFZLICFEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)

![(2,5-dimethylfuran-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2720877.png)

![6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2720881.png)

![2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine](/img/structure/B2720883.png)

![2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2720885.png)

![2-chloro-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2720886.png)

![2-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2720890.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2720891.png)